4-Bromo-2,6-dimethoxybenzaldehyde

Catalog No.
S813657
CAS No.
1354050-38-6
M.F
C9H9BrO3
M. Wt
245.072
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-dimethoxybenzaldehyde

CAS Number

1354050-38-6

Product Name

4-Bromo-2,6-dimethoxybenzaldehyde

IUPAC Name

4-bromo-2,6-dimethoxybenzaldehyde

Molecular Formula

C9H9BrO3

Molecular Weight

245.072

InChI

InChI=1S/C9H9BrO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3

InChI Key

HNUALSDMDHKUEH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1C=O)OC)Br

Synonyms

4-BroMo-2,6-diMethoxybenzaldehyde

Precursor for Synthesis of Bioactive Compounds:

The structure of 4-Br-2,6-DMB makes it a valuable precursor for the synthesis of various bioactive compounds. Its aromatic ring with a bromine substituent and two methoxy groups provides a versatile platform for further chemical modifications.

A study published in the journal "Tetrahedron Letters" describes the utilization of 4-Br-2,6-DMB as a starting material for the synthesis of novel pyrazole derivatives with potential antibacterial activity []. The researchers successfully transformed 4-Br-2,6-DMB into the desired pyrazole compounds through a series of chemical reactions.

4-Bromo-2,6-dimethoxybenzaldehyde is an aromatic aldehyde characterized by the presence of a bromine atom at the para position and two methoxy groups at the ortho positions of the benzene ring. Its molecular formula is C₉H₉BrO₃, and it has a molecular weight of 245.07 g/mol. The compound features a formyl group (-CHO) attached to the aromatic ring, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry .

There is no current information available regarding the specific mechanism of action of 4-bromo-2,6-dimethoxybenzaldehyde in biological systems.

As with any new compound, it is advisable to handle 4-bromo-2,6-dimethoxybenzaldehyde with proper safety precautions due to the lack of specific data. Here are some general safety considerations for aromatic aldehydes:

  • Potential irritant: Aldehydes can irritate the skin, eyes, and respiratory system [].
  • Suspected endocrine disruptor: Some studies suggest that certain aromatic aldehydes might have endocrine-disrupting effects.
Typical of aromatic aldehydes, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles to form alcohols or other derivatives.
  • Reduction: It can be reduced to 4-bromo-2,6-dimethoxytoluene using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: This compound can participate in condensation reactions to form more complex molecules, including pyrazole derivatives which have shown potential antibacterial activity .

The synthesis of 4-bromo-2,6-dimethoxybenzaldehyde can be achieved through several methods:

  • Bromination of 2,6-Dimethoxybenzaldehyde: Using bromine in acetic acid or other solvents leads to selective bromination at the para position. This method typically yields high purity and good yields .
  • Starting from 1-Bromo-2,5-dimethoxybenzene: This compound can be reacted with appropriate reagents under controlled conditions to introduce the formyl group and achieve the desired product .
  • Utilization of Titanium Tetrachloride: A method involving titanium tetrachloride in dichloromethane allows for selective bromination under low temperatures, providing a high yield of the target compound .

4-Bromo-2,6-dimethoxybenzaldehyde serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Bioactive Compounds: It is used as a precursor for various derivatives with potential therapeutic properties.
  • Material Science: The compound may be explored for use in creating polymers or other materials due to its unique chemical structure.
  • Chemical Research: As a reagent in laboratory settings for developing new compounds and studying reaction mechanisms.

Several compounds share structural similarities with 4-bromo-2,6-dimethoxybenzaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-2,5-dimethoxybenzaldehydeBromine at para position; two methoxy groupsSimilar reactivity but different substituent positions
5-Bromo-2,3-dimethoxybenzaldehydeBromine at meta position; two methoxy groupsDifferent biological activity profile compared to 4-bromo variant
Vanillin (4-hydroxy-3-methoxybenzaldehyde)Hydroxy and methoxy groups on benzeneWidely studied for flavoring and fragrance applications
2-Bromo-3-methoxybenzaldehydeBromine at ortho position; one methoxy groupLess sterically hindered than 4-bromo variant

The unique positioning of the bromine and methoxy groups in 4-bromo-2,6-dimethoxybenzaldehyde contributes to its distinct chemical behavior and potential applications compared to these similar compounds.

XLogP3

2

Wikipedia

4-Bromo-2,6-dimethoxybenzaldehyde

Dates

Modify: 2023-08-15
Hohmann et al. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition. Nature Chemical Biology, doi: 10.1038/nchembio.2115, published online 4 July 2016

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